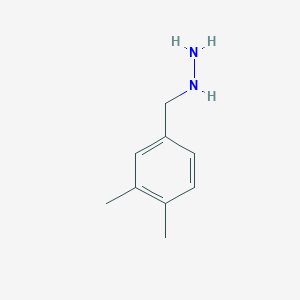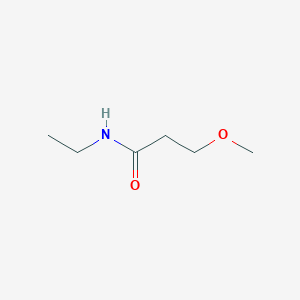
7H-Purin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7H-Purin-7-amine can be synthesized through various methods. One common approach involves the methylation of adenine. This reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Purin-7-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like ammonia and various amines are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution can produce a range of substituted purines .
Wissenschaftliche Forschungsanwendungen
7H-Purin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in DNA and RNA structures, as well as its potential effects on genetic processes.
Wirkmechanismus
The mechanism of action of 7H-Purin-7-amine involves its interaction with nucleic acids. It can incorporate into DNA and RNA, potentially affecting their structure and function. This incorporation can lead to mutations or other genetic changes, which are of particular interest in cancer research . The compound’s effects are mediated through its interaction with specific molecular targets, including enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Adenine: The parent compound of 7H-Purin-7-amine, adenine is a fundamental component of DNA and RNA.
Guanine: Another purine nucleobase, guanine shares structural similarities with this compound but has different functional properties.
Hypoxanthine: A naturally occurring purine derivative, hypoxanthine is involved in various metabolic processes.
Uniqueness: this compound is unique due to its methylation at the 7th position, which imparts distinct chemical and biological properties. This methylation can influence the compound’s reactivity and its interactions with nucleic acids, making it a valuable tool in genetic and biochemical research .
Eigenschaften
CAS-Nummer |
58200-40-1 |
|---|---|
Molekularformel |
C5H5N5 |
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
purin-7-amine |
InChI |
InChI=1S/C5H5N5/c6-10-3-9-5-4(10)1-7-2-8-5/h1-3H,6H2 |
InChI-Schlüssel |
SUGQPUDMEGECTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)N=CN2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B11922801.png)





![7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)

![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B11922856.png)




